molecular formula C21H21ClN2O5S B1147690 pCl-Tosyletomidate CAS No. 1192798-32-5

pCl-Tosyletomidate

カタログ番号 B1147690
CAS番号: 1192798-32-5
分子量: 448.92
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of pCl-Tosyletomidate is complex, with a combination of different functional groups. It includes a 1H-imidazole ring, a carboxylate group, a sulfonyl group attached to a 4-methylphenyl ring, and a 1-(4-chlorophenyl)ethyl group .


Physical And Chemical Properties Analysis

PCl-Tosyletomidate is a white crystalline powder . It has a molecular weight of 448.92 . The compound is soluble in polar solvents such as DMSO and ethanol .

科学的研究の応用

  • Drug Delivery Systems Using Polycaprolactone (PCL)

    A study by Repanas et al. (2016) explored the use of polycaprolactone (PCL) in drug delivery systems, specifically encapsulating the platelet aggregation inhibitor dipyridamole (DIP) in PCL. This research highlights the potential of PCL in creating drug delivery systems with sustained release properties, which could be relevant for delivering compounds like pCl-Tosyletomidate (Repanas et al., 2016).

  • Biodegradable Polymer Applications in Biomedicine

    Bartnikowski et al. (2019) reviewed the degradation mechanisms of PCL, a biodegradable polymer widely used in biomedical applications. This study provides insights into how the degradation of polymers like PCL can influence their application in biomedical fields, which could be pertinent when considering the delivery or stability of drugs like pCl-Tosyletomidate (Bartnikowski et al., 2019).

  • Poly-ϵ-caprolactone in Pharmaceutical and Biomedical Applications

    Sinha et al. (2004) and Espinoza et al. (2020) discussed the use of PCL in various drug delivery systems, including microspheres and nanospheres, for targeted drug delivery and controlled release. These studies underscore the utility of PCL in creating effective delivery systems, which may be relevant for the application of pCl-Tosyletomidate in medical contexts (Sinha et al., 2004); (Espinoza et al., 2020).

  • Hemocompatibility Improvement of PCL Films

    Jiang et al. (2011) investigated enhancing the hemocompatibility of PCL film surfaces, which is crucial for biomedical applications involving blood contact. This research is relevant to understanding how materials used in conjunction with drugs like pCl-Tosyletomidate can be optimized for medical use (Jiang et al., 2011).

  • Surface Modification of PCL Films

    Cheng and Teoh (2004) worked on modifying the surface of PCL films, improving their hydrophilicity and cell-biomaterial interaction. This is relevant for the development of drug delivery systems where surface properties are critical (Cheng & Teoh, 2004).

特性

CAS番号

1192798-32-5

製品名

pCl-Tosyletomidate

分子式

C21H21ClN2O5S

分子量

448.92

純度

>95%

同義語

2-{[(4-Methylphenyl)sulfonyl]oxy}ethyl 1-[(1R)-1-(4-chlorophenyl)ethyl]-1H-imidazole-5-carboxylate

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。